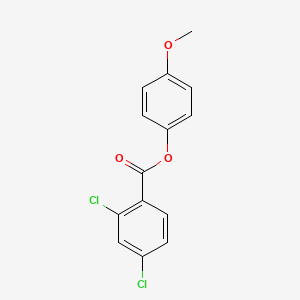
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is a complex organic compound with a unique structure that includes an adamantane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide typically involves multiple steps:
Formation of the adamantane core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the carboxamide group: This step involves the reaction of the adamantane core with a suitable amine and carboxylic acid derivative under conditions that promote amide bond formation.
Attachment of the sulfonamido group: The sulfonamido group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Incorporation of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamido and carboxamide groups, potentially leading to the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamido and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3R,4s,5S,7s)-4-(2-((2-chlorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-bromophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-iodophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
Uniqueness
The uniqueness of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity and biological activity profiles.
Propriétés
Formule moléculaire |
C21H28FN3O4S |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(3R,5S)-4-[[2-[(2-fluorophenyl)sulfonylamino]-2-methylpropanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28FN3O4S/c1-20(2,25-30(28,29)16-6-4-3-5-15(16)22)19(27)24-17-13-7-12-8-14(17)11-21(9-12,10-13)18(23)26/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,23,26)(H,24,27)/t12?,13-,14+,17?,21? |
Clé InChI |
UBAPBKDXKUTATP-XFVFRGDESA-N |
SMILES isomérique |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
SMILES canonique |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


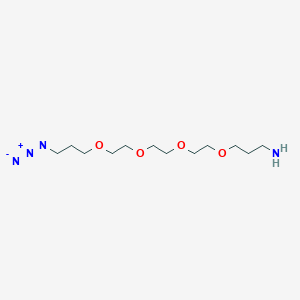
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
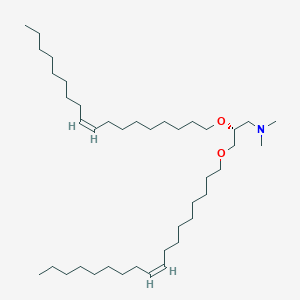
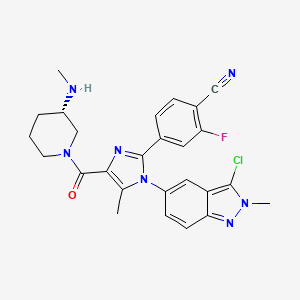
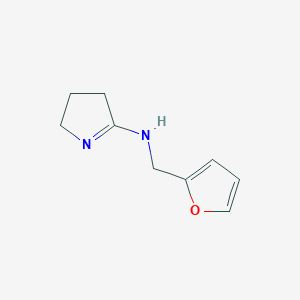
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)

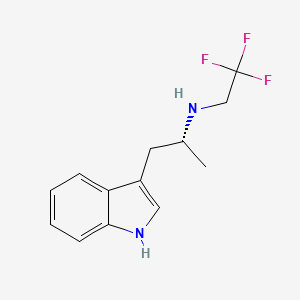
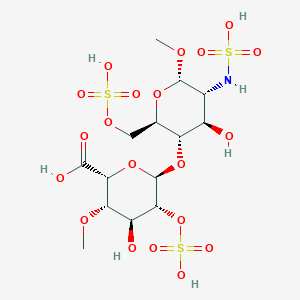
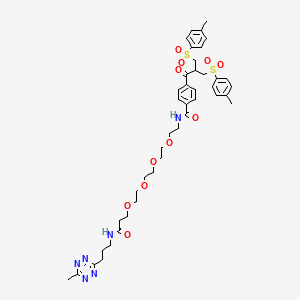
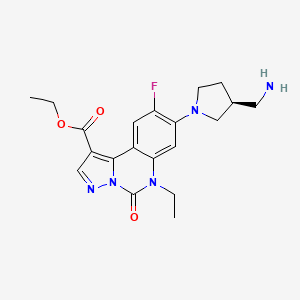
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)

